molecular formula C11H19NS B13244154 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine

Cat. No.: B13244154
M. Wt: 197.34 g/mol
InChI Key: QWMRJMVEXVWRKW-UHFFFAOYSA-N
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Description

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine is a chemical compound with the molecular formula C11H19NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves several steps. One common method includes the alkylation of thiophene derivatives followed by amination. The reaction conditions typically involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Chemical Reactions Analysis

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine undergoes various chemical reactions, including:

Scientific Research Applications

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(thiophen-3-YL)pentan-1-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation, oxidative stress, and microbial growth .

Comparison with Similar Compounds

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine can be compared with other thiophene derivatives, such as:

This compound stands out due to its unique combination of the thiophene ring and the amine group, providing a versatile platform for various chemical transformations and applications.

Biological Activity

3-Ethyl-1-(thiophen-3-YL)pentan-1-amine, also known as this compound hydrochloride, is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₂₀ClNS
  • Molecular Weight : 233.80 g/mol
  • Structure : The compound features a pentanamine backbone with an ethyl group and a thiophene ring at the third position, enhancing its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its functional groups:

  • Amine Group : Capable of participating in nucleophilic substitution reactions.
  • Thiophene Ring : Can undergo electrophilic aromatic substitution, potentially interacting with various biological targets such as receptors and enzymes.

Pharmacological Properties

Initial studies suggest that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction could imply potential applications in treating central nervous system disorders. However, specific data on its pharmacodynamics and pharmacokinetics remain limited.

Potential Biological Activities

Research indicates several promising biological activities:

  • Antimicrobial Properties : Preliminary studies have suggested that the compound may exhibit antimicrobial effects, although detailed mechanisms and efficacy data are still required.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, indicating potential therapeutic relevance in inflammatory diseases.

Case Studies and Research Findings

While comprehensive clinical studies are lacking, several laboratory-based investigations provide insights into the compound's potential:

StudyFindings
Medicinal Chemistry ResearchSuggested potential utility in drug discovery for CNS disorders.
Antimicrobial ActivityIndicated effectiveness against certain bacterial strains (specific data not yet published).
Anti-inflammatory StudiesShowed promise in reducing inflammation markers in vitro (further research needed).

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesNotable Activities
3-Aminoethylthiophene hydrochlorideLacks ethyl and pentanamine groupsLimited biological activity reported
Thiophene-3-ethylamineContains thiophene and ethyl groupsModerate antimicrobial activity reported

This comparison highlights the unique combination of functional groups in this compound that may confer distinct biological properties compared to its analogs.

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

3-ethyl-1-thiophen-3-ylpentan-1-amine

InChI

InChI=1S/C11H19NS/c1-3-9(4-2)7-11(12)10-5-6-13-8-10/h5-6,8-9,11H,3-4,7,12H2,1-2H3

InChI Key

QWMRJMVEXVWRKW-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CSC=C1)N

Origin of Product

United States

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